molecular formula C13H17NO3 B12928499 2-[(2S)-4-benzylmorpholin-2-yl]acetic acid

2-[(2S)-4-benzylmorpholin-2-yl]acetic acid

Cat. No.: B12928499
M. Wt: 235.28 g/mol
InChI Key: ZYXIOXNUKBMPQJ-LBPRGKRZSA-N
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Description

(S)-2-(4-Benzylmorpholin-2-yl)acetic acid is a chiral compound that features a morpholine ring substituted with a benzyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Benzylmorpholin-2-yl)acetic acid typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.

    Benzylation: The morpholine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Introduction of the Acetic Acid Moiety: The benzylated morpholine is reacted with bromoacetic acid under basic conditions to introduce the acetic acid group.

Industrial Production Methods

Industrial production of (S)-2-(4-Benzylmorpholin-2-yl)acetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and recycling of solvents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Benzylmorpholin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

(S)-2-(4-Benzylmorpholin-2-yl)acetic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of novel materials with specific properties such as conductivity and stability.

Mechanism of Action

The mechanism of action of (S)-2-(4-Benzylmorpholin-2-yl)acetic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(4-Benzylmorpholin-2-yl)acetic acid: The enantiomer of the compound with similar properties but different biological activity.

    2-(4-Benzylmorpholin-2-yl)propanoic acid: A structurally similar compound with a propanoic acid moiety instead of acetic acid.

    4-Benzylmorpholine: A simpler compound lacking the acetic acid group.

Uniqueness

(S)-2-(4-Benzylmorpholin-2-yl)acetic acid is unique due to its specific chiral configuration and the presence of both the benzyl and acetic acid groups. This combination of features makes it a versatile compound with diverse applications in various fields.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

2-[(2S)-4-benzylmorpholin-2-yl]acetic acid

InChI

InChI=1S/C13H17NO3/c15-13(16)8-12-10-14(6-7-17-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16)/t12-/m0/s1

InChI Key

ZYXIOXNUKBMPQJ-LBPRGKRZSA-N

Isomeric SMILES

C1CO[C@H](CN1CC2=CC=CC=C2)CC(=O)O

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CC(=O)O

Origin of Product

United States

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